molecular formula C8H5Cl2N3O B1488912 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine CAS No. 99817-29-5

4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine

Cat. No. B1488912
CAS RN: 99817-29-5
M. Wt: 230.05 g/mol
InChI Key: PABLAQMULABYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both nitrogen and oxygen atoms in its structure. The compound is also known by its abbreviated form, DCPO.

Scientific Research Applications

Chemical Synthesis and Mechanisms

The compound 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine is involved in various chemical synthesis processes and mechanistic studies. For example, the reaction between N-(3,4-dichlorophenethyl)-N-methylamine and 3-chloromethyl-5-phenyl-1,2,4-oxadiazole under certain conditions leads to the formation of tertiary amines with potential ring fission of the oxadiazole system, indicating a complex reaction mechanism involving various intermediate products (Jäger et al., 2002). This study sheds light on the chemical behavior and reactivity of such compounds, contributing to the understanding of their potential applications in synthetic chemistry.

Photoreactive Properties

The compound also exhibits photoreactive properties, as shown in the synthesis of 3-amino- (or 3-N-substituted amino) 5-pentafluorophenyl-1,2,4-oxadiazoles. A photochemical methodology employing irradiation in the presence of ammonia or primary/secondary aliphatic amines leads to the formation of these derivatives, demonstrating the compound's utility in the synthesis of fluorinated heterocyclic compounds with potential applications in materials science and pharmaceuticals (Buscemi et al., 2001).

Heterocyclic Compound Synthesis

Further research includes the synthesis and characterization of new heterocyclic fused rings compounds based on 5-Aryl-1,3,4-Oxadiazole. These compounds were synthesized using various methods, leading to the formation of new derivatives with potential applications in medicinal chemistry and drug development (Abbas et al., 2017).

Peptidomimetic Building Blocks

Another application is in the synthesis of peptidomimetic building blocks. The compound has been used in the synthesis of 1,2,4-oxadiazole based compounds containing a protected amine and a carboxyl or an ester group, serving as potential peptidomimetic building blocks. This illustrates the compound's role in the development of novel peptidomimetics, which can have significant implications in drug discovery and development (Jakopin et al., 2007).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,4-dichlorophenylhydrazine and 3,4-Dichlorophenol , have been used in various chemical reactions and syntheses

Mode of Action

Compounds with similar structures, such as propanil and DCMU , are known to inhibit photosynthesis by blocking the electron transport chain. This results in the reduction of the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) . It’s important to note that these are different compounds, and the mode of action of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine may vary.

Biochemical Pathways

Similar compounds like propanil and DCMU are known to affect the photosynthetic electron transport chain. This results in the inhibition of photosynthesis and CO2 fixation

Pharmacokinetics

Compounds with similar structures, such as sertraline and Dasotraline , have been studied. For instance, Sertraline has a linear pharmacokinetic profile and a half-life of about 26 hours . It’s important to note that these are different compounds, and the pharmacokinetics of this compound may vary.

Result of Action

Compounds with similar structures, such as dcmu and ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER , have been studied. For instance, DCMU reduces the ability of the plant to turn light energy into chemical energy (ATP and reductant potential) . It’s important to note that these are different compounds, and the effects of this compound may vary.

Action Environment

A study on the biodegradation of the herbicide propanil and its 3,4-dichloroaniline by-product in a continuously operated biofilm reactor provides some insights . The study showed that Propanil is an unstable compound and its photodegradation in water and soil leads to the accumulation of 3,4-dichloroaniline, which is more toxic than the herbicide

properties

IUPAC Name

4-(3,4-dichlorophenyl)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O/c9-5-2-1-4(3-6(5)10)7-8(11)13-14-12-7/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABLAQMULABYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NON=C2N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249405
Record name 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99817-29-5
Record name 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99817-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Reactant of Route 3
Reactant of Route 3
4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Reactant of Route 4
Reactant of Route 4
4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Reactant of Route 5
Reactant of Route 5
4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Reactant of Route 6
4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.